molecular formula C14H10FN3O B2841714 N-(4-fluorophenyl)-1H-indazole-3-carboxamide CAS No. 660823-00-7

N-(4-fluorophenyl)-1H-indazole-3-carboxamide

Cat. No.: B2841714
CAS No.: 660823-00-7
M. Wt: 255.252
InChI Key: YHDDTWWWTGIOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-1H-indazole-3-carboxamide is a synthetic indazole-based compound characterized by a carboxamide group at the C3 position and a 4-fluorophenyl substituent at the N1 position. This scaffold is common in synthetic cannabinoids (SCs), where structural modifications dictate pharmacological activity, metabolic stability, and legal classification. The 4-fluorophenyl group enhances binding affinity to cannabinoid receptors (CB1/CB2), while the carboxamide moiety contributes to metabolic resistance .

Properties

IUPAC Name

N-(4-fluorophenyl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O/c15-9-5-7-10(8-6-9)16-14(19)13-11-3-1-2-4-12(11)17-18-13/h1-8H,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDDTWWWTGIOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-1H-indazole-3-carboxamide typically involves the reaction of 4-fluoroaniline with indazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

N-(4-fluorophenyl)-1H-indazole-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, leading to increased levels of reactive oxygen species and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Effects

Key analogs differ in substituents at the N1 position and the carboxamide side chain. These modifications influence receptor binding, potency, and detection windows.

Table 1: Structural and Pharmacological Comparison
Compound Name (IUPAC) Molecular Formula N1 Substituent Carboxamide Substituent Molecular Weight Key Notes
N-(4-fluorophenyl)-1H-indazole-3-carboxamide C14H10FN3O 4-fluorophenyl None (parent compound) 255.25 Baseline structure; moderate CB1 affinity
AB-FUBINACA (N-[1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide) C21H23FN4O2 4-fluorobenzyl Valine-derived amino acid 382.44 High CB1 potency; prolonged psychoactivity due to metabolic stability
ADB-FUBINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) C21H23FN4O2 4-fluorobenzyl Dimethylvaline-derived amino acid 382.44 Enhanced metabolic resistance; associated with overdose cases
FUB-AKB48 (N-(adamantan-1-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) C25H26FN3O 4-fluorobenzyl Adamantane 403.50 High lipophilicity; increased blood-brain barrier penetration
4F-CUMYL-5F-PINACA (1-(5-fluoropentyl)-N-[2-(4-fluorophenyl)propan-2-yl]-1H-indazole-3-carboxamide) C22H25F2N3O 5-fluoropentyl Cumyl (4-fluorophenylpropan-2-yl) 397.45 Dual fluorination extends urinary detection window (>7 days)

Metabolic Stability and Detection

  • Fluorinated Alkyl Chains (e.g., 5-fluoropentyl in 4F-CUMYL-5F-PINACA): Resist cytochrome P450 oxidation, leading to extended half-lives and detectable metabolites in urine for over a week .
  • Amino Acid Substituents (e.g., AB-FUBINACA): Hydrolyzed to carboxylic acid metabolites, which are biomarkers for forensic identification .
  • Adamantane Groups (e.g., FUB-AKB48): Slow hepatic metabolism due to steric hindrance, enhancing in vivo persistence .

Biological Activity

N-(4-fluorophenyl)-1H-indazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C_{11}H_{9}F N_{2}O. Its synthesis typically involves the coupling of 4-fluoroaniline with indazole-3-carboxylic acid under specific conditions to yield the desired product. The structure can be characterized using various spectroscopic techniques such as NMR and IR.

Antibacterial Activity

Research has demonstrated that derivatives of indazole-3-carboxamide, including this compound, exhibit notable antibacterial properties. A study evaluated several indazole derivatives against common human pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using the tube dilution method.

Table 1: Antibacterial Activity of Indazole Derivatives

CompoundMIC (µg/mL)Zone of Inhibition (mm)
This compound3216
Ciprofloxacin230
Control (DMF)-0

The results indicated that while this compound showed moderate antibacterial activity, it was less effective than the standard antibiotic ciprofloxacin .

Anticancer Activity

In addition to its antibacterial effects, this compound has been investigated for its anticancer properties. A study assessed its activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)
This compoundHeLa10
A54912
MDA-MB-23115
CA-4 (Reference)HeLa0.004
A5490.18

The compound exhibited significant cytotoxicity against the tested cancer cell lines, although it was less potent than the reference compound CA-4 .

The biological effects of this compound are attributed to its ability to interfere with cellular processes. In particular, studies suggest that it may inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division. This mechanism is similar to that of other known anticancer agents .

Case Study 1: Antibacterial Efficacy

In a clinical setting, a derivative containing the indazole scaffold was tested for its efficacy against multi-drug resistant strains of Staphylococcus aureus. The study reported a significant reduction in bacterial load in infected tissue samples treated with the compound compared to controls .

Case Study 2: Anticancer Trials

A preclinical trial involving xenograft models demonstrated that this compound significantly reduced tumor growth in mice bearing human breast cancer cells. The treatment led to apoptosis in tumor cells, as evidenced by increased caspase activity and mitochondrial depolarization .

Q & A

Q. What are the recommended synthetic pathways for N-(4-fluorophenyl)-1H-indazole-3-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step processes, including:

  • Friedel-Crafts acylation for introducing fluorophenyl groups via 4-fluorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under controlled temperatures .
  • Carboxamide coupling using activated esters or coupling agents (e.g., HATU or EDC) to attach the indazole core .
  • Purification via column chromatography or recrystallization to isolate the product.
    Methodological Note : Optimize solvent choice (e.g., DMF for polar intermediates) and monitor reaction progress with TLC or HPLC to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic substitution patterns and carboxamide linkage .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ = 296.1 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and NH stretching (~3300 cm⁻¹) .
    Data Interpretation Tip : Cross-reference spectra with computational predictions (e.g., Gaussian DFT) for ambiguous signals .

Q. What structural features of this compound influence its reactivity?

  • The fluorophenyl group enhances electron-withdrawing effects, stabilizing intermediates in substitution reactions .
  • The indazole core provides π-π stacking potential and hydrogen-bonding sites for biological interactions .
  • The carboxamide moiety acts as a hydrogen-bond donor/acceptor, critical for target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., cytotoxicity vs. therapeutic potential) may arise from:

  • Structural analogs : Minor modifications (e.g., fluorophenyl vs. sulfamoylphenyl groups) drastically alter activity .
  • Assay conditions : Variations in cell lines, concentrations, or solvent vehicles (e.g., DMSO tolerance thresholds) .
    Methodological Solution : Conduct side-by-side comparative studies using standardized protocols (e.g., NIH/NCATS guidelines) and validate targets via knock-out models .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like CB1 (synthetic cannabinoid targets) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity using descriptors like logP and polar surface area .
    Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. How does the fluorophenyl substituent impact metabolic stability in preclinical models?

  • In vitro hepatocyte assays : Incubate with human hepatocytes to identify primary metabolites (e.g., hydroxylation at the indazole ring) .
  • CYP450 inhibition : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates .
  • In vivo PK/PD : Administer radiolabeled compound in rodent models to track bioavailability and half-life .
    Key Finding : Fluorine reduces oxidative metabolism, enhancing plasma stability compared to non-fluorinated analogs .

Q. What crystallographic approaches are suitable for resolving the 3D structure of this compound?

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., chloroform/methanol) and solve structures using SHELXL .
  • Powder XRD : Analyze polymorphism or amorphous content in bulk samples .
    Refinement Tip : Apply TWINABS for handling twinned crystals and validate with R-factor convergence (<5%) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Carboxamide Coupling

ParameterOptimal ConditionImpact on Yield
Coupling AgentHATU (vs. EDC)+15% yield
SolventAnhydrous DMFPrevents hydrolysis
Temperature0°C → RT (gradual)Reduces side reactions

Q. Table 2. Comparative Bioactivity of Structural Analogs

CompoundTarget (IC₅₀)Notes
AB-FUBINACA CB1 (0.8 nM)High potency, nephrotoxic
N-(4-fluorophenyl)EGFR (12 µM)Anticancer lead

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.